

Synthesis of N-(4-Carboxyphenyl)phthalimide: An Experimental Protocol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-(4-Carboxyphenyl)phthalimide

Cat. No.: B1266732

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of **N-(4-Carboxyphenyl)phthalimide**, a chemical intermediate with applications in organic synthesis and pharmaceutical development. The procedure outlined below is based on the condensation reaction between phthalic anhydride and 4-aminobenzoic acid.

Materials and Methods

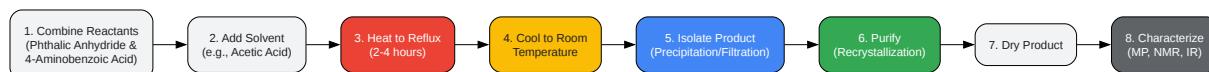
Reagents and Equipment

- Phthalic Anhydride ($C_8H_4O_3$)
- 4-Aminobenzoic Acid ($C_7H_7NO_2$)
- Glacial Acetic Acid (CH_3COOH) or Dimethylformamide (DMF)
- Ethanol (for recrystallization)
- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer
- Buchner funnel and filter paper

- Beakers and other standard laboratory glassware
- Melting point apparatus
- Spectroscopic instruments (FTIR, NMR)

Experimental Protocol

The synthesis of **N-(4-Carboxyphenyl)phthalimide** is typically achieved through the reaction of phthalic anhydride with 4-aminobenzoic acid in a suitable solvent, such as glacial acetic acid or dimethylformamide (DMF), under reflux conditions.[\[1\]](#)[\[2\]](#)


- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phthalic anhydride (1.0 equivalent) and 4-aminobenzoic acid (1.0 equivalent).
- Solvent Addition: Add a suitable solvent, such as glacial acetic acid or DMF, to the flask. A typical concentration is in the range of 0.5 to 1.0 M.
- Reaction: Heat the reaction mixture to reflux with continuous stirring. The reaction time can vary from 2 to 4 hours.[\[2\]](#)
- Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution. If the product does not precipitate upon cooling, the reaction mixture can be poured into cold water to induce precipitation.
- Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with a suitable solvent, such as cold ethanol, to remove any unreacted starting materials and impurities.
- Recrystallization: For further purification, recrystallize the crude product from a suitable solvent, such as ethanol.[\[2\]](#)
- Drying: Dry the purified **N-(4-Carboxyphenyl)phthalimide** in a vacuum oven.
- Characterization: Characterize the final product by determining its melting point and acquiring spectroscopic data (e.g., ^1H NMR, ^{13}C NMR, and IR). The expected molecular

weight is 267.24 g/mol, and the molecular formula is $C_{15}H_9NO_4$.^[3] The melting point is reported to be in the range of 290-295°C.^[4]

Data Presentation

Parameter	Value	Reference
Reactants		
Phthalic Anhydride	1.0 eq	[1][2]
4-Aminobenzoic Acid	1.0 eq	[1]
Reaction Conditions		
Solvent	Glacial Acetic Acid or DMF	[1][2]
Temperature	Reflux	[2]
Time	2 - 4 hours	[2]
Product Characterization		
Molecular Formula	$C_{15}H_9NO_4$	[3][5]
Molecular Weight	267.24 g/mol	[3]
Melting Point	290-295 °C	[4]
Appearance	White solid	

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **N-(4-Carboxyphenyl)phthalimide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. sphinxsai.com [sphinxsai.com]
- 3. scbt.com [scbt.com]
- 4. cas 5383-82-4|| where to buy 4-(1,3-Dioxoisindolin-2-yl)benzoic acid [english.chemenu.com]
- 5. calpaclab.com [calpaclab.com]
- To cite this document: BenchChem. [Synthesis of N-(4-Carboxyphenyl)phthalimide: An Experimental Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1266732#experimental-protocol-for-n-4-carboxyphenyl-phthalimide-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com